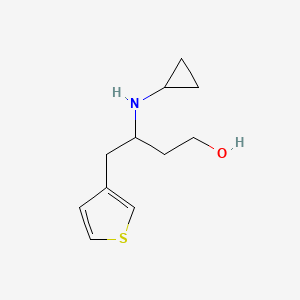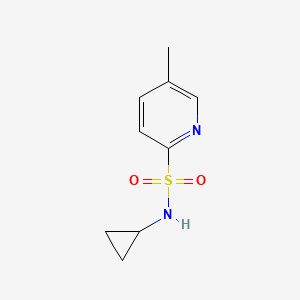![molecular formula C9H7N3 B13950423 6H-Imidazo[1,5,4-de]quinoxaline CAS No. 209-30-3](/img/structure/B13950423.png)
6H-Imidazo[1,5,4-de]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-Imidazo[1,5,4-de]quinoxaline is a heterocyclic compound that belongs to the class of imidazoquinoxalines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The unique structure of this compound, which includes fused imidazole and quinoxaline rings, contributes to its distinctive chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6H-Imidazo[1,5,4-de]quinoxaline typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole, which can be achieved using phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and visible light . Another approach involves the condensation of ketones and ionic liquids containing the fragment of 1-(2-aminophenyl)imidazole, followed by a modified Pictet–Spengler reaction under microwave irradiation .
Industrial Production Methods: Industrial production of this compound may utilize scalable methods such as the use of continuous flow reactors for the cyclization reactions. These methods ensure consistent product quality and yield while minimizing the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 6H-Imidazo[1,5,4-de]quinoxaline undergoes various chemical reactions, including:
Oxidation: The presence of methylsulfanyl groups in the compound allows for easy oxidation to corresponding sulfones.
Reduction: Reduction reactions can be performed to modify specific functional groups within the compound.
Substitution: Aromatic nucleophilic substitution reactions are common, especially when halogenated derivatives are used as starting materials.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of bases like potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products: The major products formed from these reactions include various functionalized derivatives of this compound, such as sulfones, hydroxylated, and alkylated compounds .
Wissenschaftliche Forschungsanwendungen
6H-Imidazo[1,5,4-de]quinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 6H-Imidazo[1,5,4-de]quinoxaline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound acts as an antagonist of adenosine and benzodiazepine receptors A1, and as an inhibitor of SK2, PIM, IkB kinases, and phosphodiesterases PDE4, PDE9, and PDE10A.
Pathways Involved: By inhibiting these targets, this compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
6H-Imidazo[1,5,4-de]quinoxaline can be compared with other similar compounds such as:
Imidazo[1,2-a]quinoxaline: Both compounds share similar structural features and biological activities, but this compound has unique reactivity due to its specific ring fusion pattern.
Quinoxaline Derivatives: These compounds also exhibit diverse biological activities, but the presence of the imidazole ring in this compound enhances its pharmacological profile.
Eigenschaften
CAS-Nummer |
209-30-3 |
|---|---|
Molekularformel |
C9H7N3 |
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,10-pentaene |
InChI |
InChI=1S/C9H7N3/c1-2-7-9-8(3-1)11-6-12(9)5-4-10-7/h1-6,10H |
InChI-Schlüssel |
UDILIWAITCTBJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)NC=CN3C=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13950340.png)
![1-(8-Isopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13950341.png)
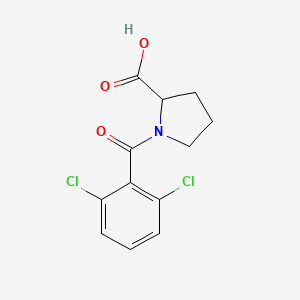
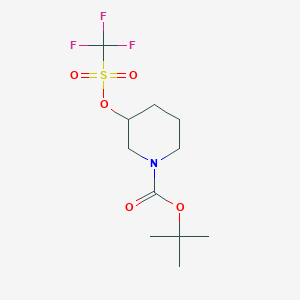
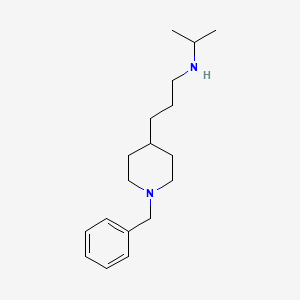
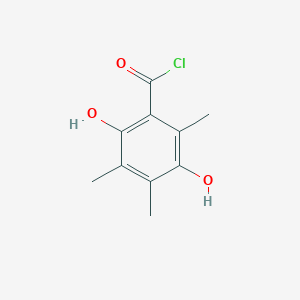
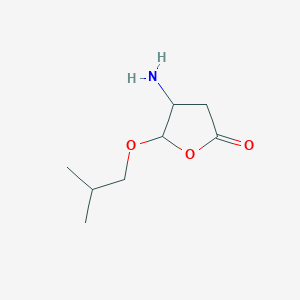
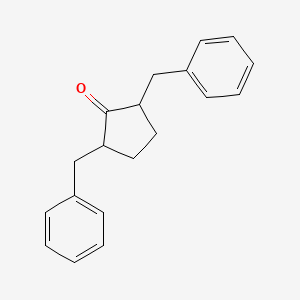
![8-Benzyl-2-cyclopropyl-2,8-diazaspiro[4.5]decane](/img/structure/B13950378.png)
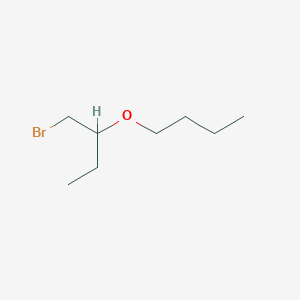
![[(2-Methoxybuta-1,3-dien-1-yl)sulfanyl]benzene](/img/structure/B13950408.png)

